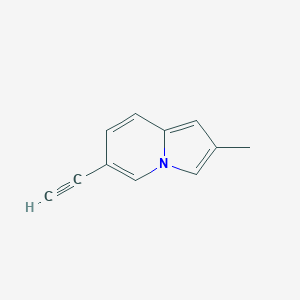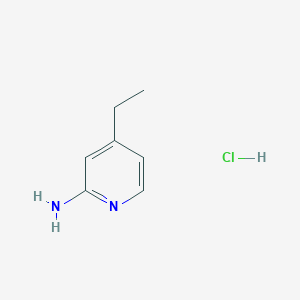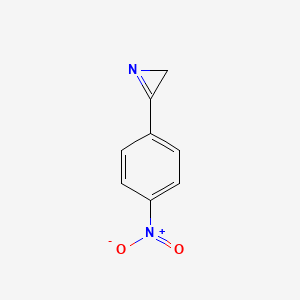
3-(4-Nitrophenyl)-2H-azirine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Nitrophenyl)-2H-azirine is a heterocyclic organic compound characterized by a three-membered azirine ring attached to a 4-nitrophenyl group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrophenyl)-2H-azirine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-nitrophenylacetonitrile with a base, such as sodium hydride, followed by cyclization with a halogenating agent like bromine or iodine . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the formation of the azirine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-(4-Nitrophenyl)-2H-azirine undergoes various chemical reactions, including:
Oxidation: The azirine ring can be oxidized to form oxaziridines or other oxygen-containing heterocycles.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve ring-opening.
Major Products: The major products formed from these reactions include oxaziridines, amino derivatives, and various substituted azirines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(4-Nitrophenyl)-2H-azirine has diverse applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Nitrophenyl)-2H-azirine involves its reactivity due to the strained three-membered azirine ring and the electron-withdrawing nitro group. These features make it highly reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
3-Phenyl-2H-azirine: Lacks the nitro group, resulting in different reactivity and applications.
3-(4-Methylphenyl)-2H-azirine:
3-(4-Chlorophenyl)-2H-azirine: The chloro group provides different electronic effects compared to the nitro group.
Uniqueness: This makes it a valuable compound for specific synthetic and research purposes .
Propiedades
Número CAS |
477249-36-8 |
|---|---|
Fórmula molecular |
C8H6N2O2 |
Peso molecular |
162.15 g/mol |
Nombre IUPAC |
3-(4-nitrophenyl)-2H-azirine |
InChI |
InChI=1S/C8H6N2O2/c11-10(12)7-3-1-6(2-4-7)8-5-9-8/h1-4H,5H2 |
Clave InChI |
KIEPCQFXJUIAAZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


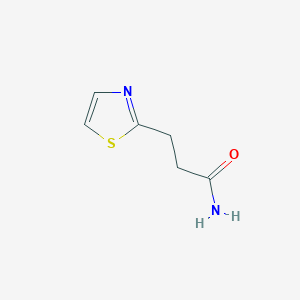
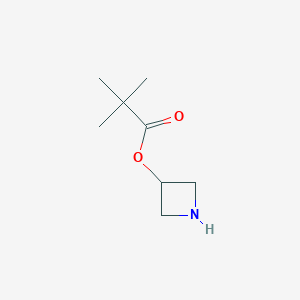
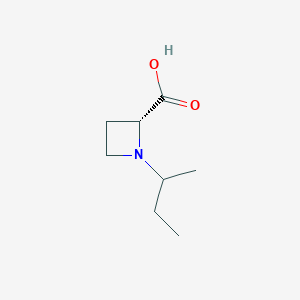

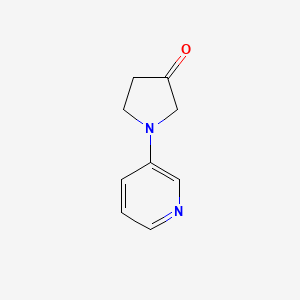

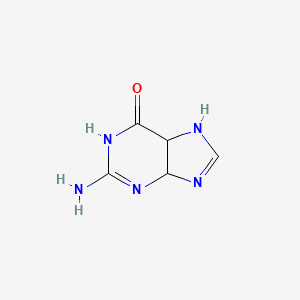

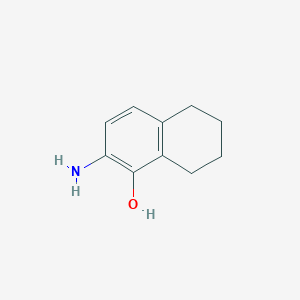
![[5-(Dimethylamino)pentyl]boronic acid](/img/structure/B15071970.png)
![(1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B15071978.png)
![(5R,6S)-6-aminospiro[2.4]heptane-5-carboxylic acid](/img/structure/B15071984.png)
